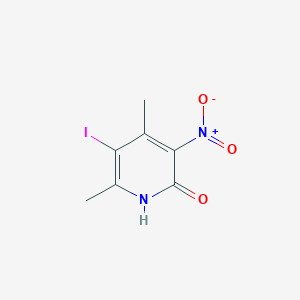
5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one is a chemical compound that belongs to the pyridine family It is characterized by the presence of iodine, nitro, and methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one typically involves the iodination of 4,6-dimethyl-3-nitropyridin-2(1H)-one. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent quality of the compound. The use of advanced technologies and equipment helps in scaling up the production while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methyl groups can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon, or sodium borohydride are used. The reactions are conducted under controlled conditions to prevent over-reduction.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed. The reactions are performed under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Reduction Reactions: The major product is 4,6-dimethyl-3-aminopyridin-2(1H)-one.
Oxidation Reactions: Products include carboxylic acids derived from the oxidation of methyl groups.
Scientific Research Applications
5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets. The iodine and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-3-nitropyridin-2(1H)-one: Lacks the iodine substituent, leading to different reactivity and properties.
5-Bromo-4,6-dimethyl-3-nitropyridin-2(1H)-one: Contains a bromine atom instead of iodine, resulting in variations in chemical behavior.
5-Chloro-4,6-dimethyl-3-nitropyridin-2(1H)-one: Contains a chlorine atom, offering different reactivity compared to the iodine derivative.
Uniqueness
5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties. The iodine substituent enhances the compound’s reactivity and potential for various chemical transformations. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H7IN2O3 |
|---|---|
Molecular Weight |
294.05 g/mol |
IUPAC Name |
5-iodo-4,6-dimethyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7IN2O3/c1-3-5(8)4(2)9-7(11)6(3)10(12)13/h1-2H3,(H,9,11) |
InChI Key |
VBWQMVODFHKMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1I)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


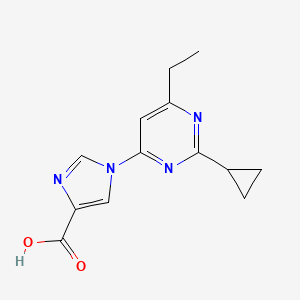
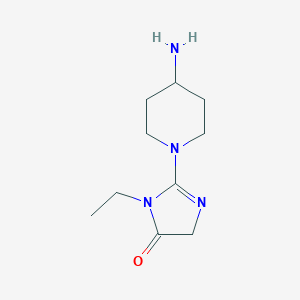

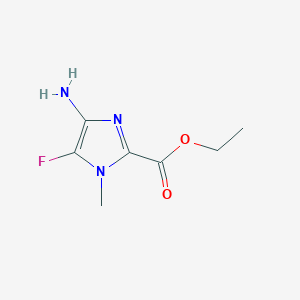
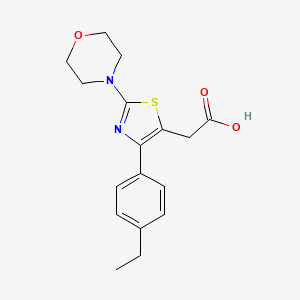
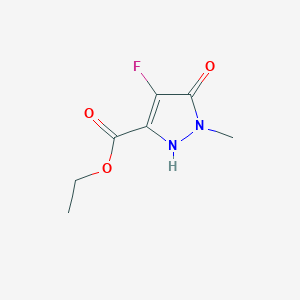


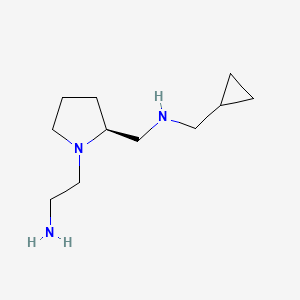


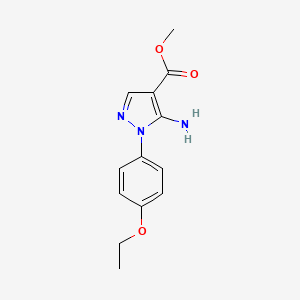

![1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11794845.png)
